molecular formula C16H15NO3 B4410872 3-[(benzylamino)carbonyl]phenyl acetate

3-[(benzylamino)carbonyl]phenyl acetate

Cat. No.: B4410872
M. Wt: 269.29 g/mol
InChI Key: JMJVRFVFNUZOFR-UHFFFAOYSA-N
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Description

3-[(Benzylamino)carbonyl]phenyl acetate is a synthetic organic compound that integrates multiple functional groups, making it a versatile intermediate for advanced chemical synthesis and pharmaceutical research. The presence of both an ester (acetate) and an amide (benzylamino carbonyl) moiety on the aromatic ring suggests its potential utility in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) or specialized polymers. Compounds with similar structural features are frequently explored in medicinal chemistry for their biological activities, including antimicrobial and cytoprotective properties . As a biochemical tool, this compound can serve as a building block in the synthesis of target molecules or be used in structure-activity relationship (SAR) studies to optimize the efficacy and properties of lead compounds . Its molecular framework is analogous to that of other phenylacetamide derivatives, which have been investigated for various pharmacological effects . Handling and Safety: This chemical is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE). Note: The specific physical, chemical, and biological data for this compound (e.g., melting point, solubility, specific mechanism of action) are areas of active research. The information provided is based on its structural characteristics and the known applications of its key functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(benzylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)20-15-9-5-8-14(10-15)16(19)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJVRFVFNUZOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis Strategies for 3-[(benzylamino)carbonyl]phenyl acetate (B1210297)

The synthesis of 3-[(benzylamino)carbonyl]phenyl acetate from its logical precursor, N-benzyl-3-hydroxybenzamide, presents a key challenge in chemoselectivity. The precursor molecule contains two nucleophilic sites: the phenolic hydroxyl group and the amide N-H group. However, the phenolic hydroxyl group is significantly more nucleophilic than the amide nitrogen, which is rendered less reactive due to the electron-withdrawing effect of the adjacent carbonyl group. This inherent difference in reactivity is the cornerstone of achieving regioselective acylation at the phenolic oxygen.

A primary route to synthesize this compound involves the direct acylation of N-benzyl-3-hydroxybenzamide. This can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. mdpi.comresearchgate.net The reaction is typically performed in the presence of a base to deprotonate the phenol (B47542), further enhancing its nucleophilicity and ensuring the reaction occurs at the desired position.

Table 1: Reaction Conditions for Selective O-Acylation

Acetylating Agent Base Solvent Temperature Notes
Acetic Anhydride Pyridine, Triethylamine Dichloromethane, THF Room Temperature Mild conditions, generally high yields.
Acetyl Chloride Triethylamine, DMAP Dichloromethane, Chloroform 0 °C to Room Temp More reactive, requires careful temperature control.

The synthesis of the N-benzyl-3-hydroxybenzamide precursor itself requires a robust amide bond formation strategy. sciencedaily.com This is typically achieved by coupling 3-hydroxybenzoic acid with benzylamine (B48309). A variety of coupling reagents can be employed, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-(dimethylamino)pyridine (DMAP). researchgate.net The presence of the free hydroxyl group on the benzoic acid generally does not interfere with the amide bond formation, as the carboxylic acid is more readily activated by the coupling reagents.

Alternatively, protecting group strategies can be employed to ensure absolute regioselectivity. jocpr.comutsouthwestern.edu The phenolic hydroxyl group of 3-hydroxybenzoic acid can be protected, for instance as a benzyl (B1604629) ether, prior to the amide coupling reaction. Following the formation of the N-benzylbenzamide, the protecting group can be removed to reveal the hydroxyl group, which is then available for the final acylation step. This multi-step process, while longer, can be advantageous for more complex syntheses or when reaction conditions for amidation might affect the free hydroxyl group.

Exploration of Novel Synthetic Pathways and Catalytic Approaches

Modern organic synthesis seeks to move beyond stoichiometric reagents towards more efficient and environmentally benign catalytic methods for amide bond formation. researchgate.netrsc.org For the synthesis of the N-benzyl-3-hydroxybenzamide precursor, several catalytic approaches are viable.

Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, proceeding via a dehydrative condensation that produces water as the only byproduct. rsc.org This method often requires elevated temperatures and the removal of water, for instance, with a Dean-Stark apparatus.

Transition metal catalysts also offer powerful alternatives. Zirconium (IV) chloride (ZrCl4) and other zirconium catalysts have been shown to effectively catalyze the formation of secondary and tertiary amides from carboxylic acids and amines with catalyst loadings of up to 10 mol% and temperatures around 110 °C. rsc.org Niobium pentoxide (Nb2O5) has been identified as a reusable heterogeneous catalyst for a broad range of carboxylic acids and amines, demonstrating good functional group tolerance. researchgate.net The catalytic activity is attributed to the activation of the carboxylic acid's carbonyl group by Lewis acidic sites on the catalyst's surface. researchgate.net

Furthermore, enzyme-catalyzed synthesis represents a green chemistry approach. Lipases, for instance, can catalyze the formation of amide bonds under mild conditions. While more commonly used for ester synthesis, their application in amidation is a growing field of interest.

For the final O-acylation step, catalyst-free methods under solvent-free conditions are being explored. mdpi.com Heating a mixture of the phenolic precursor with acetic anhydride can provide the desired product in high yield, minimizing waste and simplifying purification. mdpi.com Additionally, CO2-promoted acylation of phenols using thioacid salts has been developed as a transition-metal-free method under mild conditions. chemistryviews.org

Stereochemical Control in Synthesis (if applicable to chiral analogues/derivatives)

The parent molecule, this compound, is achiral. However, stereochemical considerations become paramount in the synthesis of chiral analogues or derivatives. Chirality could be introduced at several positions, for example, by using a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in the initial amide bond formation, or by introducing a chiral center on the acyl group of the phenyl acetate moiety.

When a chiral amine is used, the primary concern is the retention of stereochemical integrity throughout the synthetic sequence. Standard amide coupling reactions using reagents like HATU or HOBt are well-established for minimizing racemization, particularly in peptide synthesis, and these principles are directly applicable here. researchgate.net

If a chiral center were to be introduced on the phenyl acetate portion, for instance, by using a chiral carboxylic acid for the acylation, similar precautions against racemization would be necessary, especially during the activation of the carboxylic acid.

Derivatization Strategies for Structural Modification and Analogue Generation

The structure of this compound offers three main sites for modification: the phenyl acetate moiety, the benzylamino moiety, and the core benzamide (B126) structure, which can be altered through isosteric replacements.

Modification at the Phenyl Acetate Moiety

The ester functionality of the phenyl acetate group is a key site for modification.

Varying the Acyl Group: The acetyl group can be readily replaced by other acyl groups by using different acid chlorides or anhydrides in the acylation of N-benzyl-3-hydroxybenzamide. This allows for the exploration of the impact of chain length, branching, and electronic effects of the ester group. For instance, using benzoyl chloride would yield the corresponding benzoate (B1203000) ester.

Hydrolysis and Re-esterification: The acetate ester can be hydrolyzed back to the phenolic hydroxyl group under basic conditions. This hydroxyl group can then be re-esterified with a wide range of carboxylic acids using standard coupling methods, providing access to a diverse library of ester derivatives.

Ether Formation: The free hydroxyl group of the precursor can also be converted into an ether by Williamson ether synthesis, reacting it with an alkyl halide in the presence of a base. This allows for the introduction of a different type of linkage at this position.

Modification at the Benzylamino Moiety

The benzylamino portion of the molecule provides several opportunities for derivatization.

Substitution on the Benzyl Ring: A wide variety of substituted benzylamines are commercially available or can be readily synthesized. Using these in the initial amide bond formation allows for the introduction of various functional groups (e.g., methoxy (B1213986), nitro, halo, trifluoromethyl) at the ortho, meta, or para positions of the benzyl ring. acs.org These modifications can influence the electronic properties, lipophilicity, and steric bulk of this part of the molecule.

N-Alkylation/N-Arylation: While the amide nitrogen is generally unreactive, derivatization at this position is possible under certain conditions, though it is synthetically challenging.

Replacement of the Benzyl Group: The entire benzyl group can be replaced by other alkyl or aryl groups by starting with different primary amines in the initial coupling with 3-hydroxybenzoic acid. This allows for a broad exploration of the chemical space around the amide nitrogen.

Isosteric and Bioisosteric Replacements for Academic Exploration

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule without drastically altering its structure. rsc.org

Amide Bond Isosteres: The central amide bond is a prime target for bioisosteric replacement to improve metabolic stability or alter hydrogen bonding patterns. researchgate.net Common replacements include:

1,2,3-Triazoles: These can be synthesized via a Huisgen cycloaddition reaction between an alkyne and an azide.

Oxadiazoles and Thiadiazoles: These five-membered heterocycles can mimic the geometry and electronic properties of the amide bond. researchgate.net

Trifluoroethylamine: This group can act as a stable mimic of the amide linkage. researchgate.net

Retro-amides: Reversing the direction of the amide bond (N-CO to CO-N) can lead to significant changes in biological activity and selectivity.

Phenyl Ring Bioisosteres: The two phenyl rings in the molecule can also be replaced with other cyclic structures to improve properties like solubility or metabolic stability.

Heteroaromatic Rings: Replacing a phenyl ring with a pyridine, pyrimidine, or thiophene (B33073) ring can introduce heteroatoms that can act as hydrogen bond acceptors and alter the molecule's polarity.

Saturated and Bicyclic Rings: Non-aromatic rings like cyclohexane (B81311) or bicyclo[1.1.1]pentane can be used to replace phenyl rings to increase the sp3 character of the molecule, which often leads to improved physicochemical properties. sciencedaily.com

Table 2: Common Bioisosteric Replacements

Original Group Bioisosteric Replacement Potential Advantage
Amide (-CONH-) 1,2,3-Triazole Increased metabolic stability
Amide (-CONH-) Oxadiazole Improved pharmacokinetic profile researchgate.net
Phenyl Pyridine Increased polarity, potential for H-bonding

Through these advanced synthetic and derivatization strategies, a wide array of analogs of this compound can be generated, facilitating a comprehensive exploration of its chemical and biological properties.

Mechanistic Investigations of Intramolecular and Intermolecular Reactions of the Compound

Detailed mechanistic studies specifically investigating the intramolecular and intermolecular reactions of this compound are not extensively documented in publicly available scientific literature. However, by examining the reactivity of its core functional groups—the ester and the amide—we can infer potential reaction pathways. The interplay between the acetoxy group and the N-benzylamido group, mediated by the phenyl ring, suggests a rich landscape for chemical transformations.

One potential area of intramolecular reaction is the acyl transfer, a process that could be influenced by the neighboring amide group. While direct evidence for this compound is scarce, related studies on similar ortho-substituted systems suggest the possibility of intramolecular catalysis. For instance, the orientation of the amide nitrogen could potentially facilitate the hydrolysis or transesterification of the acetate group through the formation of a cyclic intermediate.

Intermolecularly, the reactivity of this compound would be dictated by the susceptibility of its functional groups to attack by external reagents. The ester group is a target for nucleophilic acyl substitution, leading to hydrolysis, aminolysis, or transesterification under appropriate catalytic conditions (acidic or basic). The amide bond, while generally more stable, can also undergo hydrolysis under more forcing conditions.

A notable intermolecular reaction for a related compound, phenyl acetate, is the Fries rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyacetophenone. While theoretically possible for this compound, the electronic and steric influence of the N-benzylamido substituent at the meta-position would significantly direct the regioselectivity of such a rearrangement.

Furthermore, the N-H proton of the amide is acidic and can be deprotonated by a strong base, generating an anion that could participate in various intermolecular reactions. The aromatic ring itself can undergo electrophilic substitution, with the acetoxy and N-benzylamido groups acting as directing groups. The acetoxy group is an ortho-, para-director, while the N-benzylamido group's directing effect would depend on the reaction conditions.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

For a molecule like 3-[(benzylamino)carbonyl]phenyl acetate (B1210297), DFT calculations would likely be performed using a basis set such as 6-31G* or higher to obtain optimized geometry and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Based on calculations for analogous aromatic amides, the HOMO of 3-[(benzylamino)carbonyl]phenyl acetate is expected to be localized primarily on the electron-rich phenyl rings and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the aromatic systems. nih.gov Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, would reveal electron-rich regions (negative potential), such as around the carbonyl and acetate oxygen atoms, and electron-poor regions (positive potential), primarily around the amide N-H proton and aromatic C-H protons. nih.gov These sites indicate likely points for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds (Note: These are illustrative values based on similar molecules and not experimental data for the specific compound.)

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates electron-donating capability.
LUMO Energy ~ -1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap ~ 5.0 eVSuggests moderate chemical stability.
Dipole Moment ~ 2.5 - 3.5 DIndicates a polar nature.
Mulliken Charge on Amide Oxygen ~ -0.6 eHighlights its role as a hydrogen bond acceptor.
Mulliken Charge on Amide Hydrogen ~ +0.3 eHighlights its role as a hydrogen bond donor.

Conformational Analysis and Energy Landscapes of this compound

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would focus on the rotational barriers around its key single bonds. The most significant rotations would be around the amide (C-N) bond, the N-benzyl bond, and the bonds connecting the phenyl rings to the amide and acetate groups.

The amide bond in secondary amides like this one exhibits partial double bond character, leading to a significant rotational barrier and the existence of cis and trans conformers. The trans conformation, where the benzyl (B1604629) group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally sterically and electronically favored over the cis conformation. The energy barrier for this rotation in similar N-aryl amides can be in the range of 15-20 kcal/mol. nih.gov

Rotation around the other single bonds, such as the N-C(benzyl) and C-C(phenyl) bonds, will have lower energy barriers, typically in the range of 2-5 kcal/mol. acs.org This allows for multiple low-energy conformations, creating a complex potential energy surface. A relaxed potential energy surface scan, performed using computational methods, would map these energy changes as a function of dihedral angles, identifying the most stable conformers and the transition states connecting them. The global minimum energy conformation would likely feature a trans-amide bond with the phenyl rings twisted out of the plane of the amide to minimize steric hindrance.

Table 2: Illustrative Rotational Energy Barriers for Key Bonds in this compound (Note: These values are estimations based on studies of similar N-aryl amides and are for illustrative purposes.)

BondDihedral AnglePredicted Rotational Barrier (kcal/mol)Predominant Conformer
Amide (CO-NH) ω (C-CO-NH-C)15 - 20trans
N-Aryl (N-Cphenyl) φ (CO-N-C-C)3 - 6Twisted
N-Benzyl (N-CH2) ψ (CO-N-CH2-C)2 - 5Staggered
Aryl-Carbonyl (Cphenyl-CO) θ (C-C-CO-N)2 - 4Twisted

Molecular Docking and Dynamics Simulations with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. youtube.com This method is crucial for understanding potential intermolecular interactions at a mechanistic level. For this compound, a hypothetical docking study could be performed with a serine protease, such as trypsin or thrombin, as these enzymes often have binding pockets that accommodate aromatic and amide-containing ligands. nih.gov

The docking process would involve preparing the 3D structures of both the ligand and the protein. The ligand's structure would be energy-minimized, and the protein's binding site would be defined. Docking algorithms would then explore various binding poses of the ligand within the active site, scoring them based on a function that estimates the binding affinity. youtube.com

A plausible docking pose for this compound in a serine protease active site might involve the following interactions:

Hydrogen Bonding: The amide N-H could act as a hydrogen bond donor to a backbone carbonyl of the protein, while the carbonyl oxygen and acetate oxygens could act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings could engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Following docking, molecular dynamics (MD) simulations could be run to assess the stability of the predicted protein-ligand complex over time. MD simulations model the atomic movements, providing insights into the flexibility of the complex and the persistence of key interactions.

Table 3: Hypothetical Molecular Docking Results of this compound with a Serine Protease (Note: This table is purely illustrative and does not represent actual experimental results.)

ParameterResultInterpretation
Binding Affinity (Estimated) -7.5 kcal/molSuggests a favorable binding interaction.
Key Interacting Residues Gly, Ser, Phe, TrpIndicates a mix of hydrogen bonding and hydrophobic interactions.
Hydrogen Bonds Formed 2 (Amide N-H with Gly backbone; Carbonyl O with Ser sidechain)Anchors the ligand in the binding site.
Hydrophobic Interactions π-π stacking with Phe and TrpContributes to binding specificity and affinity.
RMSD in MD Simulation < 2 Å over 100 nsIndicates a stable binding pose.

In Silico Prediction of Structure-Activity Relationships (SAR) for Mechanistic Probes

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. While no specific activity is defined for this compound, we can construct a hypothetical SAR table for its potential as a mechanistic probe, for instance, as an enzyme inhibitor, based on general principles and studies of related benzanilides and phenyl acetates. researchgate.netnih.gov

A Quantitative Structure-Activity Relationship (QSAR) model could be developed for a series of analogues. longdom.orgigi-global.com This involves calculating various molecular descriptors (e.g., logP for hydrophobicity, molar refractivity for steric bulk, and electronic parameters) and correlating them with activity using statistical methods. atlantis-press.com

For the this compound scaffold, modifications could be made to the two phenyl rings and the benzyl linker. The resulting SAR could provide insights into the structural requirements for a hypothetical interaction.

Table 4: Hypothetical Structure-Activity Relationship (SAR) for Analogues of this compound as Enzyme Inhibitors (Note: This SAR is illustrative and based on general principles of medicinal chemistry.)

R1 (substituent on acetate-phenyl ring)R2 (substituent on benzyl-phenyl ring)Predicted Relative ActivityRationale
HH1.0 (Baseline)Unsubstituted parent compound.
4-ClH1.5Increased hydrophobicity may enhance binding in a hydrophobic pocket.
4-OHH0.8Increased polarity may be unfavorable unless a specific H-bond can be formed.
H4-F1.2A small, electron-withdrawing group can modulate electronic properties and potentially form specific interactions.
H4-OCH31.8The methoxy (B1213986) group can act as a hydrogen bond acceptor and increase binding affinity.
2-CH3H0.5Steric hindrance from an ortho-substituent may disrupt the optimal binding conformation.

Chemoinformatic Analysis of Structural Analogues

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data, helping to understand chemical diversity, similarity, and property distributions within a library of compounds. broadinstitute.org For a set of analogues of this compound, chemoinformatic tools can be used to map their chemical space and ensure diversity for screening or SAR studies. unifi.it

A common approach is to calculate a range of molecular descriptors for each analogue, such as molecular weight, logP, number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA). These descriptors can then be used in dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the chemical space occupied by the library. nih.gov This analysis helps in identifying clusters of similar compounds and areas of unexplored chemical space. researchgate.net

Another key aspect is the analysis of molecular scaffolds and frameworks. By systematically breaking down the molecules into their core structures, one can assess the diversity of the underlying scaffolds in the analogue library. This ensures that a wide range of structural motifs is being explored, rather than just minor variations on a single theme.

Table 5: Illustrative Chemoinformatic Descriptors for a Library of Analogues (Note: These values represent a hypothetical range for a diverse library of analogues.)

DescriptorRange of ValuesSignificance for Library Design
Molecular Weight ( g/mol ) 300 - 500Assesses compliance with "drug-likeness" guidelines (e.g., Lipinski's Rule of Five).
logP 2.0 - 5.0Measures lipophilicity, which affects solubility and membrane permeability.
Hydrogen Bond Donors 1 - 3Influences binding interactions and solubility.
Hydrogen Bond Acceptors 3 - 6Influences binding interactions and solubility.
Topological Polar Surface Area (TPSA) 60 - 120 ŲCorrelates with passive molecular transport through membranes.
Number of Rotatable Bonds 5 - 10Indicates molecular flexibility.

Despite a comprehensive search for scientific literature, detailed mechanistic studies on the chemical compound this compound in preclinical biological systems are not available in the public domain. Research focusing on its specific interactions with biological targets, such as enzymes and receptors, or its effects on cellular pathways, has not been published.

The core structure of this compound combines a phenyl acetate moiety and an N-benzylbenzamide framework. In theory, the ester linkage of the phenyl acetate group could be susceptible to hydrolysis by various esterases present in biological systems, potentially yielding N-benzyl-3-hydroxybenzamide as a metabolite. This active form, with its free hydroxyl group, could then be the primary molecule interacting with biological targets. However, without experimental data, this remains a hypothetical metabolic pathway.

Similarly, while derivatives of N-benzylbenzamide have been investigated for a range of biological activities, including the inhibition of enzymes like soluble epoxide hydrolase and modulation of receptors such as PPARγ, it is not possible to extrapolate these findings to this compound or its potential metabolite without specific studies. The position of the acetate/hydroxyl group on the phenyl ring is a critical determinant of biological activity, and direct evidence is required to elucidate its mechanism of action.

Consequently, information regarding enzyme binding and inhibition kinetics, receptor ligand binding studies, modulation of protein-protein interactions, cellular pathway analysis, and target identification for this specific compound is currently absent from the scientific literature. Phenotypic screening in non-human, non-clinical models that would provide mechanistic insights is also not documented.

Due to the lack of available research, a detailed article on the mechanistic investigations of this compound in preclinical biological systems, as per the requested outline, cannot be generated at this time.

Mechanistic Investigations in Preclinical Biological Systems

Investigation of Metabolic Stability and Pathways in In Vitro Systems (e.g., liver microsomes, S9 fractions – strictly for understanding chemical transformation/stability, not PK)

The metabolic stability and potential biotransformation pathways of 3-[(benzylamino)carbonyl]phenyl acetate (B1210297) are critical aspects of its preclinical assessment. In vitro systems, such as liver microsomes and S9 fractions, provide a controlled environment to investigate the chemical transformations this compound may undergo. These systems contain a rich complement of drug-metabolizing enzymes and are instrumental in identifying potential sites of metabolic liability on the molecule.

The primary metabolic pathways anticipated for 3-[(benzylamino)carbonyl]phenyl acetate, based on its chemical structure featuring both an ester and an amide linkage, are hydrolysis and oxidative metabolism.

Hydrolytic Pathways:

Ester Hydrolysis: The phenyl acetate moiety is a likely target for hydrolysis by carboxylesterases, which are abundant in liver microsomes and S9 fractions. This enzymatic cleavage would result in the formation of 3-[(benzylamino)carbonyl]phenol and acetic acid. This is often a rapid metabolic process for phenyl ester-containing compounds.

Amide Hydrolysis: The amide bond within the (benzylamino)carbonyl group is also susceptible to hydrolysis by amidases. researchgate.net However, amide bonds are generally more stable and are cleaved at a slower rate than ester bonds. researchgate.net This reaction would yield 3-acetoxybenzoic acid and benzylamine (B48309).

Oxidative Pathways:

The cytochrome P450 (CYP450) enzyme superfamily, located in the endoplasmic reticulum of hepatocytes and thus present in liver microsomes and S9 fractions, is responsible for the oxidative metabolism of many xenobiotics. For this compound, potential oxidative transformations include:

Aromatic Hydroxylation: The phenyl and benzyl (B1604629) rings of the molecule can undergo hydroxylation at various positions, leading to the formation of several phenolic metabolites.

N-dealkylation: The benzyl group attached to the amide nitrogen can be removed through an oxidative N-dealkylation process, yielding 3-acetoxybenzamide.

Metabolic Stability Assessment:

To quantify the metabolic stability of this compound, incubation studies are typically performed with human liver microsomes (HLM) or S9 fractions in the presence of necessary cofactors, such as NADPH for oxidative reactions. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The intrinsic clearance (CLint) and half-life (t1/2) are then calculated to provide a quantitative measure of its metabolic stability.

Illustrative Data from In Vitro Metabolic Stability Studies:

The following tables represent hypothetical data to illustrate the expected outcomes of such investigations.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM)

Time (minutes)% Remaining of this compound
0100
585
1560
3035
6010

This interactive table demonstrates the time-dependent degradation of the parent compound in the presence of metabolically active liver enzymes.

Table 2: Identification of Potential Metabolites of this compound in Human Liver S9 Fraction by LC-MS

Metabolite IDProposed StructureMass Shift from ParentProposed Metabolic Pathway
M13-[(benzylamino)carbonyl]phenol-42 DaEster Hydrolysis
M23-acetoxybenzoic acid-91 DaAmide Hydrolysis
M3Hydroxylated-3-[(benzylamino)carbonyl]phenyl acetate+16 DaAromatic Hydroxylation
M43-acetoxybenzamide-90 DaN-dealkylation

This interactive table outlines the potential metabolites formed, their mass shifts relative to the parent compound, and the enzymatic pathways responsible for their formation.

These in vitro investigations are fundamental for understanding the metabolic fate of this compound. The identification of major metabolic pathways and the rate of degradation are crucial for guiding further drug development efforts, allowing for structural modifications to enhance metabolic stability if necessary. The focus of these studies remains strictly on the chemical transformation and stability of the molecule, providing a foundational understanding of its biotransformation without assessing pharmacokinetic parameters.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Exploration of Structural Determinants for Molecular Recognition

The N-benzylbenzamide scaffold presents several key regions that have been systematically modified to probe their role in molecular recognition: the benzoyl ring (A-ring), the benzyl (B1604629) ring (B-ring), and the central amide linkage.

The Benzoyl Ring (A-ring): Modifications to this ring have been shown to be critical for the potency and selectivity of these derivatives as enzyme inhibitors. For instance, in a series of N-benzylbenzamides designed as tyrosinase inhibitors, the number and position of hydroxyl groups on the benzoyl ring were found to be crucial for activity. nih.govresearchgate.net Compounds with hydroxyl groups at the 2- and 4-positions of the A-ring exhibited significant inhibitory potential. researchgate.net This suggests that these hydroxyl groups may act as hydrogen bond donors or acceptors, interacting with key residues in the active site of the enzyme.

The Benzyl Ring (B-ring): The substitution pattern on the benzyl ring also plays a significant role in modulating the biological activity of N-benzylbenzamide derivatives. In the context of butyrylcholinesterase (BChE) inhibition, various substituents on the B-ring have been explored to enhance potency. acs.org Similarly, for dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, an ortho-trifluoromethylbenzyl substitution was found to be important for both inhibitory activity on sEH and metabolic stability. acs.org

The Amide Linker: The amide bond itself is a key structural feature, providing a rigid planar unit that can participate in hydrogen bonding. Its orientation and the nature of the substituents on the nitrogen atom are critical for proper alignment within the target binding site. The stability of the amide linkage has also been a consideration in the design of these compounds as potential therapeutic agents. researchgate.net

Correlation of Structural Modifications with Changes in Specific Mechanistic Endpoints

The biological activity of N-benzylbenzamide derivatives has been quantified through various mechanistic endpoints, most notably enzyme inhibition constants (e.g., IC₅₀) and binding affinity.

Enzyme Inhibition: A significant body of research has focused on N-benzylbenzamides as enzyme inhibitors. For example, a series of hydroxylated N-benzylbenzamides were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were used to quantify their potency. One of the most potent compounds in this series demonstrated an IC₅₀ of 2.2 µM. nih.gov

In another study, N-benzylbenzamide derivatives were investigated as inhibitors of butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease. Several compounds within this series exhibited sub-nanomolar inhibitory activity, with IC₅₀ values in the picomolar to nanomolar range. acs.org The high affinity of these compounds was further confirmed using surface plasmon resonance, which directly measures the binding interaction between the inhibitor and the enzyme. acs.org

The following table summarizes the inhibitory activities of selected N-benzylbenzamide derivatives against different enzymes:

Compound ClassTarget EnzymeKey Structural FeaturesIC₅₀ Value
Hydroxylated N-benzylbenzamidesTyrosinaseHydroxyl groups on the benzoyl ring2.2 µM
N-benzylbenzamide derivativesButyrylcholinesterase (BChE)Varied substituents on the benzyl ringpM to nM range
N-benzylbenzamide derivativesSoluble Epoxide Hydrolase (sEH)Ortho-trifluoromethylbenzyl substitution0.3 µM

This table is for illustrative purposes and represents data from different studies on N-benzylbenzamide derivatives.

Development of Pharmacophore Models for Rational Design of Research Probes

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the N-benzylbenzamide class, a 3D-pharmacophore model has been developed for their activity as melanogenesis inhibitors. nih.gov This model was constructed based on a set of known active N-benzylbenzamide derivatives and helps to define the key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for binding to the target receptor. nih.gov

Such pharmacophore models serve as valuable tools for the rational design of new, more potent, and selective research probes and potential drug candidates. By using the model as a template, virtual screening of large chemical libraries can be performed to identify novel compounds with the desired activity profile.

Analysis of Substituent Effects on Chemical Reactivity and Biological Interactions

The electronic and steric effects of substituents on the aromatic rings of N-benzylbenzamide derivatives have a profound impact on their chemical reactivity and biological interactions. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby influencing its ability to interact with biological targets.

For instance, in the development of dual α1-adrenoceptor antagonists and steroid 5α-reductase inhibitors, the nature and position of substituents on the benzanilide scaffold (a closely related structure) were systematically varied to establish clear structure-activity relationships. nih.gov Similarly, for N-benzylbenzamide derivatives acting as tubulin polymerization inhibitors, the substitution pattern on both aromatic rings was optimized to achieve potent antitumor activities, with some compounds exhibiting IC₅₀ values in the nanomolar range against several cancer cell lines. researchgate.netnih.gov

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-benzylbenzamide and its derivatives have also been analyzed, indicating that parameters such as the number of hydrogen bond donors and acceptors, and the topological polar surface area, are influenced by substituents and in turn affect properties like gastrointestinal absorption and blood-brain barrier penetration. researchgate.net

Advanced Analytical and Spectroscopic Characterization for Research Applications

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro) and Reaction Product Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of 3-[(benzylamino)carbonyl]phenyl acetate (B1210297) and its derivatives. ijpras.com Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide mass accuracy within 5 ppm, which is critical for assigning a unique elemental composition. ijpras.com The exact mass of the protonated molecule [M+H]⁺ of 3-[(benzylamino)carbonyl]phenyl acetate (C₁₆H₁₅NO₃) is 270.1125 Da. This high level of precision allows researchers to distinguish it from other compounds with the same nominal mass.

In reaction product analysis, HRMS is used to confirm the successful synthesis of the target compound and to identify any byproducts. For instance, in a synthesis involving the acylation of 3-aminobenzyl benzoate (B1203000), HRMS can verify the formation of the desired amide bond.

When studying the in vitro metabolism of this compound using systems like human liver microsomes (HLMs), HRMS is key to identifying potential metabolites. researchgate.net Common metabolic transformations that could be detected include hydrolysis of the ester bond to form 3-[(benzylamino)carbonyl]phenol and acetic acid, or hydroxylation on the aromatic rings. researchgate.net

Table 1: Hypothetical HRMS Data for this compound and Potential Metabolites

Compound NameMolecular FormulaTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)Proposed Transformation
This compoundC₁₆H₁₅NO₃270.1125270.1121-1.48Parent Compound
3-[(benzylamino)carbonyl]phenolC₁₄H₁₃NO₂228.0968228.0965-1.31Ester Hydrolysis
This compound-diolC₁₆H₁₅NO₅302.0972302.0969-0.99Dihydroxylation

This table is illustrative and shows how HRMS data would be presented in a research context.

In the broader fields of proteomics and metabolomics, derivatization of endogenous molecules is a common strategy to improve analytical detection. While this compound itself is not a standard derivatizing agent, its structural motifs are relevant. For example, reagents with similar reactive groups are used to tag metabolites containing specific functional groups to enhance their ionization efficiency in mass spectrometry. nih.gov

In metabolomic profiling, the detection of xenobiotics and their metabolic products is a primary goal. nih.gov An integrated workflow using liquid chromatography coupled with HRMS (LC-HRMS) would be employed to screen for the presence of this compound and its metabolites in biological samples like serum or urine. mdpi.com Advanced data processing techniques, such as mass defect filtering, help to distinguish drug-related peaks from the complex biological matrix. researchgate.net This allows for a comprehensive understanding of the compound's metabolic fate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound, its synthetic intermediates, and any subsequent derivatives. ethernet.edu.etresearchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework. core.ac.uk

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, the amide (N-H) proton, and the methyl (-CH₃) protons of the acetate group. The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the two carbonyl carbons (one amide, one ester). jcsp.org.pk

Two-dimensional NMR is particularly powerful.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons over two or three bonds. For example, an HMBC experiment would show a correlation from the methylene protons to the amide carbonyl carbon, confirming the benzylamino substructure. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Acetate CH₃~2.3~21.0Ester C=O
Ester C=O-~169.0Acetate CH₃
Benzyl CH₂~4.6 (d)~44.0Amide C=O, Benzyl C1'
Amide NH~6.5 (t)-Benzyl CH₂, Amide C=O
Amide C=O-~166.0Benzyl CH₂, Phenyl C3
Phenyl Ring A (Acetate)7.1-7.5121.0-151.0-
Phenyl Ring B (Benzyl)7.2-7.4127.0-138.0-

Note: Predicted values are based on standard chemical shift increments and data from similar structures. 'd' denotes a doublet, 't' denotes a triplet. Actual values would be determined experimentally.

X-ray Crystallography of Co-crystals with Biological Targets (for structural biology research)

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. While a crystal structure for this compound itself does not appear to be publicly available, this technique would be paramount in structural biology research. If the compound were identified as an inhibitor of a specific protein, researchers would attempt to form co-crystals of the protein-ligand complex. google.com

The process involves crystallizing the target protein in the presence of this compound. Successful formation of a co-crystal allows for the determination of the high-resolution structure of the complex using X-ray diffraction. mdpi.com This structural data would reveal the precise binding mode of the compound within the protein's active site, showing all the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that are responsible for its biological activity. nih.goveurjchem.comnih.gov This information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve potency and selectivity.

Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., HPLC, UPLC, SFC)

Chromatographic techniques are essential for both the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for assessing the purity of a synthesized batch. rsc.org

A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of an additive like formic acid or trifluoroacetic acid. The compound would be detected using a UV detector, likely at a wavelength where the phenyl groups have strong absorbance (around 254 nm). A purity assessment by HPLC would ideally show a single major peak, with the purity level calculated based on the relative peak area.

These techniques are also used for the isolation and purification of the compound from a reaction mixture or for the separation of closely related analogues. For more challenging separations, particularly for stereoisomers if chiral centers were introduced, Supercritical Fluid Chromatography (SFC) could be employed.

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., fluorescence, CD spectroscopy)

To investigate how this compound interacts with biological macromolecules like proteins or DNA, various spectroscopic techniques can be utilized.

Fluorescence Spectroscopy: The intrinsic fluorescence of aromatic amino acids in proteins (tryptophan, tyrosine) can be used as a probe. researchgate.net If this compound binds to a protein, it may cause a change in the local environment of these fluorescent residues, leading to a quenching or enhancement of the fluorescence signal. By titrating the protein with the compound and monitoring the fluorescence change, one can determine binding affinity (Kₐ) and the number of binding sites.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of proteins (e.g., α-helix, β-sheet content). If the binding of this compound induces a conformational change in its target protein, this would be reflected as a change in the protein's CD spectrum. This provides valuable information on whether the compound's mechanism of action involves altering the protein's structure.

Applications As Chemical Biology Probes and Research Tools

Development of Affinity Probes for Target Engagement Studies

There is no available research on the development or use of 3-[(benzylamino)carbonyl]phenyl acetate (B1210297) as an affinity probe for target engagement studies.

Use in Activity-Based Protein Profiling (ABPP) for Enzyme Class Identification

No studies have been found that describe the application of 3-[(benzylamino)carbonyl]phenyl acetate in activity-based protein profiling for the identification of enzyme classes.

Utility in Optogenetic or Photopharmacology Research

There is no indication in published research that this compound possesses photoactive properties or has been investigated for use in optogenetic or photopharmacology studies.

Development of Biocompatible Delivery Systems for Research Purposes

No research has been published on the development of biocompatible delivery systems, such as encapsulation, for this compound for in vitro or non-human ex vivo studies.

Future Research Directions and Unaddressed Challenges

Integration with Emerging Technologies in Chemical Biology Research

The functional interrogation of novel small molecules like 3-[(benzylamino)carbonyl]phenyl acetate (B1210297) can be profoundly accelerated by integrating cutting-edge technologies.

Chemoproteomics for Target Deconvolution: A primary challenge for any new bioactive compound is the identification of its molecular target(s). Chemoproteomics has emerged as a powerful discipline for this purpose. nih.govmdpi.com Future research could involve designing a probe version of 3-[(benzylamino)carbonyl]phenyl acetate. This probe would incorporate a reactive group and a reporter tag, enabling techniques like Activity-Based Protein Profiling (ABPP) or affinity-based capture to isolate and identify binding partners from cell lysates or living cells. mdpi.comescholarship.orgmdpi.com Such an approach can provide a proteome-wide view of the compound's interactions, uncovering not only the primary target but also potential off-targets that could be crucial for understanding its full biological effect and safety profile. creative-diagnostics.com

Advanced Imaging Techniques: Small-molecule fluorescent probes are invaluable for visualizing biological processes in real time. mdpi.com Future work could focus on synthesizing fluorescently-labeled analogues of this compound. These probes, combined with super-resolution microscopy, could be used to track the compound's subcellular localization, providing clues about its mechanism of action. For example, accumulation in the mitochondria might suggest an effect on cellular metabolism, while localization in the nucleus could point towards an influence on gene expression.

CRISPR-Cas9 Genome-Wide Screens: The integration of small-molecule screening with CRISPR-based genetic screening can systematically identify genes that modulate sensitivity to a compound. numberanalytics.com Treating a library of CRISPR-edited cells with this compound could reveal genes whose knockout confers resistance or sensitivity. This would provide powerful genetic validation for targets identified through other means and help place the compound within specific signaling pathways.

Exploration of Novel Biological Targets and Pathways

The chemical structure of this compound suggests several plausible, yet unexplored, biological activities based on the known pharmacology of its constituent motifs.

Phenylacetate (B1230308) Moiety as a Bioactive Precursor: The phenyl acetate group is a known feature of compounds with therapeutic effects. For instance, phenylacetate itself has been investigated as a non-toxic differentiation-inducing agent in cancer therapy. nih.gov It is plausible that intracellular esterases could hydrolyze this compound, releasing a functionalized phenol (B47542). This biotransformation could be a key step in its mechanism of action, a hypothesis that warrants investigation.

Benzamide (B126) Scaffolds in Drug Discovery: Substituted benzamides are a well-established class of pharmacologically active compounds, known to target a wide range of proteins including dopamine (B1211576) receptors and histone deacetylases (HDACs). researchgate.netresearchgate.netnih.gov The specific meta-substitution pattern of this compound could confer novel selectivity for different enzyme or receptor isoforms. Systematic screening against panels of kinases, proteases, and G-protein coupled receptors could uncover unexpected activities. For example, related benzamide structures have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease. mdpi.com

Induction of Novel Protein-Protein Interactions: Modern chemical biology recognizes that small molecules can act not just as inhibitors, but also as "molecular glues" that induce or stabilize new protein-protein interactions. nih.gov Future studies could employ quantitative proteomics to assess how the global protein interactome of a cell changes upon treatment with this compound. This could reveal novel mechanisms of action that go beyond simple enzyme inhibition. nih.gov

A potential research plan could involve screening the compound against a panel of cancer cell lines or enzyme families known to be targeted by similar scaffolds.

Table 1: Illustrative Panel for Initial Biological Screening

Target Class Specific Examples Rationale
Cancer Cell Lines HCT-116 (Colon), MCF-7 (Breast), A549 (Lung) Phenylacetate and benzamide derivatives have shown anti-proliferative activity. nih.govresearchgate.net
Enzymes COX-1, COX-2, various HDAC isoforms, FASN Benzamides are known COX inhibitors; HDAC inhibition is a common target for benzamides; FASN is a target for quinoxalines. nih.govnih.gov

| Receptors | Dopamine D2/D3 receptors | Substituted benzamides are classic dopamine receptor antagonists. researchgate.netnih.gov |

Development of Advanced Synthetic Methodologies for Complex Analogues

To fully explore the structure-activity relationship (SAR) of this scaffold, efficient and versatile synthetic methods are required.

Late-Stage Functionalization: The ability to modify a core structure in the final steps of a synthesis is highly valuable for rapidly generating a library of analogues. Photoredox catalysis has emerged as a powerful tool for late-stage C-H functionalization. acs.orgacs.org Future synthetic research could focus on developing photoredox-based methods to directly modify the phenyl or benzyl (B1604629) rings of this compound, allowing for the introduction of a wide range of substituents without needing to re-synthesize the entire molecule from scratch. github.io

Click Chemistry for Library Generation: Click chemistry provides a robust and high-yielding method for joining molecular building blocks. csmres.co.uk An azide-functionalized analogue of either the phenyl acetate or benzylamine (B48309) portion of the molecule could be synthesized. This intermediate could then be "clicked" with a diverse library of alkynes to rapidly generate a large number of derivatives with varied peripheral functionalities. nih.govnih.gov This approach is highly efficient for exploring the chemical space around the core scaffold.

Flow Chemistry for Scalable Synthesis: For promising analogues that warrant further in-depth biological testing, scalable synthesis becomes important. Flow chemistry offers advantages in terms of safety, efficiency, and scalability over traditional batch synthesis. Developing a continuous flow process for the amide bond formation step would be a valuable endeavor for future development.

Addressing Limitations in Current Mechanistic Understanding

A significant challenge in small molecule research is moving from an observed biological effect to a detailed mechanistic understanding.

Computational Modeling and Simulation: Predicting the binding mode of this compound with potential protein targets is a key challenge that can be addressed with computational tools. nih.gov Molecular docking simulations could predict how the compound fits into the active site of enzymes like those listed in Table 1. oup.combiorxiv.org Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the predicted binding pose and the conformational changes induced in the protein upon ligand binding. biorxiv.org

Bioavailability and Metabolic Stability: A common reason for the failure of promising compounds is poor pharmacokinetic properties. mdpi.com A critical and unaddressed area of research is to determine the metabolic fate of this compound. Is the ester bond hydrolyzed? Is the amide bond stable? Are the aromatic rings hydroxylated? Answering these questions through in vitro metabolism studies with liver microsomes is essential for guiding the design of more drug-like analogues.

Distinguishing On-Target vs. Off-Target Effects: As mentioned, chemoproteomics can help identify a range of potential targets. creative-diagnostics.com A significant challenge is then to validate which of these interactions are responsible for the observed phenotype. This often requires a combination of approaches, including generating analogues with improved selectivity, using genetic knockouts of the identified targets, and performing cell-based assays that can report on the activity of a specific pathway.

Opportunities for Interdisciplinary Collaborations in Academic Research

The multifaceted nature of developing a novel chemical probe or drug candidate necessitates a collaborative approach. The study of this compound is an ideal platform for fostering such partnerships.

Chemistry and Biology Interface: The design, synthesis, and biological testing of new analogues require a close partnership between synthetic organic chemists and chemical biologists. pulsus.cominnovationnewsnetwork.comucsf.edu Chemists can generate focused libraries based on hypotheses from biologists, who in turn provide data to refine the next generation of compounds. constructor.university

Academia-Industry Partnerships: While academic labs excel at discovery and mechanistic studies, the resources for full-scale drug development often reside in the pharmaceutical industry. Establishing collaborations could provide access to high-throughput screening facilities, specialized pharmacokinetic testing, and expertise in navigating the preclinical development process.

Integration of Computational Science: Collaboration with computational chemists and bioinformaticians is crucial for making sense of large datasets, whether from proteomic studies, genetic screens, or compound libraries. oup.comacs.org Predictive modeling can help prioritize which analogues to synthesize and which biological experiments to perform, saving time and resources. nih.gov

Q & A

Q. What are the best practices for handling this compound to ensure laboratory safety?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Store under inert atmosphere (N₂) at 4°C to prevent hydrolysis. Dispose of waste via acid/base neutralization followed by incineration, adhering to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.